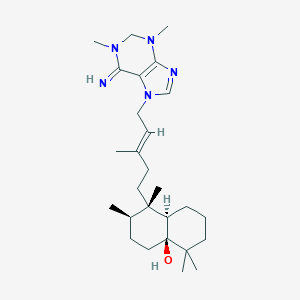

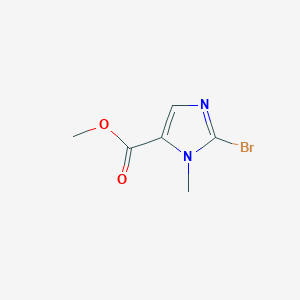

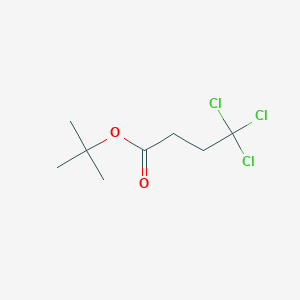

![molecular formula C20H35NO5 B038729 (2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester CAS No. 125016-14-0](/img/structure/B38729.png)

(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that include carbamic acid esters and cyclohexyl derivatives, known for their varied applications in medicinal chemistry and material science. The structural complexity of this molecule, with its multiple functional groups, including the carbamic acid ester, cyclohexyl, and tetrahydrofuran units, suggests a multifaceted synthesis approach and diverse chemical reactivity.

Synthesis Analysis

Synthetic approaches to similar complex molecules often involve multi-step reactions, starting from simple precursors. For example, the synthesis of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester involved the reaction of 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) in good yield, showcasing a typical approach to carbamate formation (Kant, Singh, & Agarwal, 2015). This method points towards potential pathways for synthesizing the carbamic acid tert-butyl ester portion of the target compound.

Molecular Structure Analysis

The crystal structure of related compounds provides insights into molecular conformations and intermolecular interactions. For instance, the study on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester revealed a non-planar conformation with significant intermolecular hydrogen bonding and π-π stacking interactions, suggesting how the target compound might crystallize and the importance of non-covalent interactions in its solid-state structure (Kant et al., 2015).

Chemical Reactions and Properties

Chemical reactivity in molecules containing furan rings and carbamate groups can include cycloadditions, nucleophilic substitutions, and ring-opening reactions. The cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate to yield 4-Hydroxymethyl-2-cyclohexen-1-one demonstrates the types of reactions such molecules can undergo, providing a framework for understanding the reactivity of the furan and carbamate components of the target molecule (Kozmin, He, & Rawal, 2003).

Scientific Research Applications

Synthetic Chemistry Applications

- Diels-Alder Reactions : The compound has been utilized in the study of Diels-Alder reactions, showcasing its role in synthesizing complex molecular structures. Diels-Alder reactions are crucial for constructing cyclic compounds, indicating the compound's utility in developing pharmaceuticals and organic materials (Padwa, Brodney, & Lynch, 2003).

- Intramolecular α-Amidoalkylation : Research on L-DOPA derivatives has led to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, highlighting the compound's importance in creating bioactive molecules with potential therapeutic applications (Garcia, Arrasate, Lete, & Sotomayor, 2006).

- Tetracycline Analog Synthesis : Efforts to synthesize tetracycline ring A analogs have involved derivatives of this compound, contributing to the development of new antibiotics and chemotherapeutic agents (Moskalyk, Mak, Chatten, & Locock, 1981).

Pest Control Research

- Juvenogens for Insect Pest Control : The compound's derivatives have been examined for their potential in biochemically activated hormonogenic compounds (juvenogens) for insect pest control, offering environmentally friendly pest management solutions (Wimmer et al., 2007).

Material Science and Polymer Chemistry

- Hydrophilic Aliphatic Polyesters : New cyclic esters related to this compound have been synthesized for homo- and copolymerization, leading to hydrophilic aliphatic polyesters with various applications in biomedical engineering and drug delivery systems (Trollsås et al., 2000).

Organic Synthesis and Stereochemistry

- Enantioselective Synthesis : The compound has been involved in the enantioselective synthesis of dihydropyrimidones, which are important for their biological activity and potential pharmaceutical applications (Goss, Dai, Lou, & Schaus, 2009).

properties

IUPAC Name |

tert-butyl N-[2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO5/c1-19(2,3)26-18(23)21-15(11-13-9-7-6-8-10-13)16-12-14(17(22)25-16)20(4,5)24/h13-16,24H,6-12H2,1-5H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTNQSPOVPJIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CC(C(=O)O2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560855 |

Source

|

| Record name | tert-Butyl {2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester | |

CAS RN |

125016-14-0 |

Source

|

| Record name | tert-Butyl {2-cyclohexyl-1-[4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

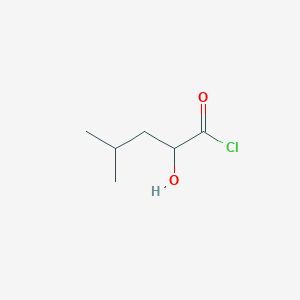

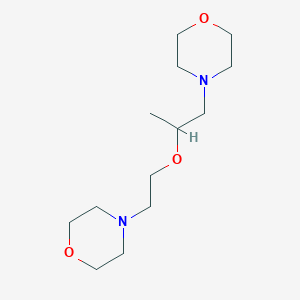

![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)

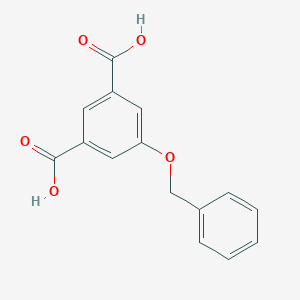

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)

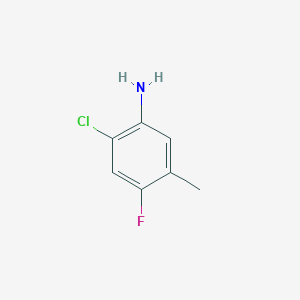

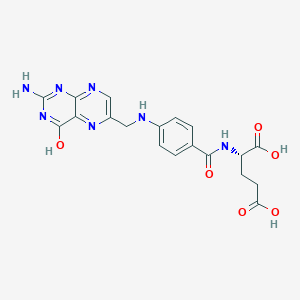

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)